
4-Cyano-3-methylisoquinoline
描述
4-Cyano-3-methylisoquinoline is an organic compound with the molecular formula C₁₁H₈N₂. It is a derivative of isoquinoline, characterized by the presence of a cyano group at the fourth position and a methyl group at the third position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-methylisoquinoline typically involves the cyclization of ortho-substituted benzaldehydes with nitriles. One common method includes the palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization . Another approach involves the use of ortho-bromoaryl ketones, terminal alkynes, and acetonitrile in the presence of a copper (I) catalyst to produce isoquinolines via a three-component cyclization reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of the synthesis .
化学反应分析
Nucleophilic Substitution Reactions
The cyano group at position 4 and the methyl group at position 3 participate in nucleophilic substitutions:
- Nitrogen nucleophiles : React with amines to form 1-substituted derivatives (e.g., 1-(alkylamino)-3-methylisoquinoline-4-carbonitriles) .
- Oxygen nucleophiles : Ethanol or phenols yield ether-linked derivatives .
- Carbon nucleophiles : Grignard reagents introduce alkyl/aryl groups at position 1 .
Example Reaction :
Photoredox Methylation
4-Cyano-3-methylisoquinoline derivatives undergo photoredox-catalyzed methylation using iridium catalysts (e.g., [Ir(dF-CF₃-ppy)₂(dtbpy)]PF₆) under blue light (456 nm). This method introduces methyl groups at specific positions, enhancing antimalarial activity .
Conditions :
- Catalyst : 2 mol% Ir(dF-CF₃-ppy)₂(dtbpy)PF₆
- Reagents : t-Butyl peracetate (3 eq.), TFA/ACN (1:1)
- Yield : 23–43% (varies with substrate)
Biological Activity and Target Interactions
This compound derivatives inhibit Plasmodium falciparum ATP4 (PfATP4), a sodium efflux pump critical for parasite survival. Key findings include:
Antimalarial Mechanism
- Target : PfATP4 (IC₅₀ ~1 µM in 72 h growth assays) .
- Resistance Mutation : S374R in PfATP4 reduces compound binding affinity .
- Biochemical Effects : Disrupts Na⁺/H⁺ homeostasis, causing parasite swelling and erythrocyte lysis .
Protein Kinase A (PKA) Inhibition
- Inhibits rat liver PKA (IC₅₀ = 30 nM) but shows weak activity against human PKA homologs .
- Competitive with ATP, making it a tool compound for kinase studies .
Structural Modifications and SAR
Modifications to the this compound scaffold enhance solubility and metabolic stability while retaining antimalarial potency .
Key Derivatives and Activities
NMR Characterization
- ¹H NMR (DMSO-d₆) : δ 7.81 (H-11, H-15), 7.31 (H-12, H-14), 4.33 (H-21), 0.91 (H-22) .
- ¹³C NMR : δ 151.9 (C-13, t, ³JCF = 3.2 Hz), 145.5 (C-3), 143.8 (C-5) .
Mass Spectrometry
科学研究应用
Antimalarial Activity
The primary application of 4-cyano-3-methylisoquinoline is in the development of antimalarial compounds. Research has demonstrated that this compound exhibits inhibitory effects on the growth of Plasmodium falciparum, the parasite responsible for malaria. The lead compound derived from this series, known as MB14, has shown promising results in vitro.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound derivatives has been instrumental in optimizing their antimalarial properties. Variations in chemical structure have been systematically evaluated to enhance efficacy and reduce toxicity.
Key Findings
- Compounds with modifications to the isoquinoline structure have shown varying degrees of potency against P. falciparum. For instance, certain derivatives have displayed improved IC values compared to MB14, indicating enhanced biological activity .
Preclinical Development
The promising antimalarial activity of this compound derivatives has led to their inclusion in preclinical development pipelines. These compounds are being assessed for their pharmacokinetic properties, safety profiles, and potential for combination therapies.
Combination Therapies
- Preliminary studies suggest that combining this compound with other antimalarials may enhance therapeutic efficacy against resistant strains of P. falciparum. For example, combinations with atovaquone have shown additive effects in inhibiting parasite survival .
Case Studies and Clinical Implications
Several case studies highlight the effectiveness of this compound derivatives in preclinical settings:
These findings underscore the potential for this compound as a foundational scaffold for developing new antimalarial drugs.
作用机制
The primary mechanism of action of 4-Cyano-3-methylisoquinoline involves the inhibition of protein kinase A by competing with ATP for binding to the enzyme’s active site . In the context of its antimalarial activity, the compound targets the sodium efflux pump PfATP4 in Plasmodium falciparum, leading to the accumulation of sodium ions within the parasite and subsequent lysis of infected erythrocytes .
相似化合物的比较
- 4-Cyano-3-fluoroisoquinoline
- 4-Cyano-3-isopropoxyisoquinoline
- 4-Cyano-3-methylbenzoic acid
Comparison: 4-Cyano-3-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. For instance, while 4-Cyano-3-fluoroisoquinoline may exhibit similar inhibitory effects on protein kinase A, the presence of a fluorine atom can alter its pharmacokinetic properties. Similarly, 4-Cyano-3-isopropoxyisoquinoline may have different solubility and reactivity profiles due to the isopropoxy group .
生物活性
4-Cyano-3-methylisoquinoline (CMIQ) is a compound that has gained attention for its biological activity, particularly as an inhibitor of the malaria parasite Plasmodium falciparum. This article explores the compound's mechanisms of action, its efficacy against malaria, and relevant research findings.
The primary mechanism through which CMIQ exerts its biological effects is by inhibiting the sodium efflux pump PfATP4 in P. falciparum. This inhibition disrupts the sodium ion balance within the parasite, leading to cell swelling and eventual lysis of infected erythrocytes. Specifically, studies have shown that CMIQ compounds, such as MB14, inhibit Na-dependent ATPase activity in parasite membranes, indicating a direct targeting of PfATP4 .
Efficacy Against Plasmodium falciparum
Research has demonstrated that CMIQ derivatives possess significant antimalarial properties. The lead compound MB14 has shown effective inhibition of P. falciparum growth with a 50% effective concentration (EC) around 1 µM in 72-hour growth assays . Moreover, MB14 was found to have an inhibitory concentration (IC) below 10 µM for invasion assays, although it did not block merozoite egress .
Resistance Mechanisms
The emergence of resistance to antimalarial agents is a significant concern. In studies involving MB14, resistant strains of P. falciparum were identified that carried mutations in the PfATP4 gene, specifically the S374R mutation. This mutation confers resistance by altering the target site for CMIQ derivatives while not affecting susceptibility to other classes of antimalarials .
Comparative Efficacy
The following table summarizes key findings regarding the biological activity and efficacy of CMIQ derivatives compared to other antimalarial compounds:
Compound | Target | EC (µM) | IC (µM) | Resistance Mutation |
---|---|---|---|---|
This compound (MB14) | PfATP4 | ~1 | <10 | S374R |
Cipargamin | PfATP4 | 0.4 - 1.1 | 1.5 - 24.3 | G358S |
H89 | Human PKA | N/A | N/A | N/A |
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that MB14 inhibited PfATP4-associated ATPase activity with an IC value of approximately 52 nM . This highlights the compound's potency in disrupting essential parasitic functions.
- Resistance Development : In vitro evolution experiments showed that P. falciparum could develop resistance to MB14 through specific mutations in PfATP4, emphasizing the need for continuous monitoring and development of new compounds .
- Pharmacokinetics : Further investigations into the pharmacokinetic properties of CMIQ derivatives have indicated potential for optimization to enhance solubility and metabolic stability, which are crucial for effective therapeutic use .
属性
IUPAC Name |
3-methylisoquinoline-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-11(6-12)10-5-3-2-4-9(10)7-13-8/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWLGBJCLZDZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274328 | |
Record name | 4-cyano-3-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161468-32-2 | |
Record name | 3-Methyl-4-isoquinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161468-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-cyano-3-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-cyano-3-methylisoquinoline interact with its target and what are the downstream effects?
A1: this compound is a known inhibitor of protein kinase A (PKA) [, , , , ]. It acts by competitively binding to the catalytic subunit of PKA, preventing the phosphorylation of downstream target proteins [, , , ]. This inhibition of PKA activity can have various downstream effects depending on the cellular context.
Q2: What is the structural characterization of this compound?
A2:
Q3: Can you describe the Structure-Activity Relationship (SAR) of this compound?
A3: While specific SAR data for this compound is limited in the provided abstracts, one study investigating phenolphthalein derivatives as calcium channel blockers provides some insights relevant to structural modifications and their impact on activity [].
Q4: What are the in vitro and in vivo efficacy findings for this compound?
A4: In vitro studies have demonstrated that this compound effectively inhibits PKA activity [, , , ]. For instance, it reversed the inhibitory effect of cAMP on c-mos mRNA polyadenylation in rat oocytes [] and enhanced norepinephrine-induced ERK1/2 phosphorylation in CHO-K1 cells [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。